4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative characterized by a 4-fluorobenzoyl group at position 4, a 4-methylphenyl substituent at position 5, and a morpholinylethyl chain at position 1. The morpholine moiety enhances solubility and bioavailability, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-16-2-4-17(5-3-16)21-20(22(28)18-6-8-19(25)9-7-18)23(29)24(30)27(21)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCJCTUDSDJRY-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzoyl chloride and 4-methylphenyl hydrazine. These intermediates undergo condensation reactions, followed by cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific conditions like controlled
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrrol-2-one derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., fluorine): Enhance metabolic stability and binding to hydrophobic pockets. For example, fluorinated analogs in and show improved resistance to oxidative degradation compared to non-fluorinated derivatives . Morpholine vs. hydroxypropyl: Morpholine-containing derivatives (e.g., ) exhibit higher solubility in aqueous media than hydroxypropyl-substituted analogs (e.g., compound 20 in ), critical for oral bioavailability .
Synthetic Yields :
- Bulky substituents (e.g., tert-butyl in compound 20) correlate with higher yields (62%) due to improved crystallization, whereas electron-deficient groups (e.g., trifluoromethyl in compound 25, ) result in lower yields (9%) due to side reactions .
Thermal Stability: Melting points vary significantly: tert-butyl-substituted compound 20 (263–265°C) vs. trifluoromethyl-substituted compound 25 (205–207°C).
Research Findings and Structure-Activity Relationships (SAR)
- Morpholine Position: Extending the morpholine chain (e.g., 3-morpholinopropyl in vs. 2-morpholinylethyl in the target compound) may reduce steric strain, improving target engagement .
- Fluorine Placement : 4-Fluorobenzoyl (target compound) vs. 3-fluoro-4-methoxybenzoyl (): The latter’s methoxy group introduces additional H-bonding capacity, which could enhance receptor binding but reduce membrane permeability .
- Aryl Group Diversity : 4-Methylphenyl (target) vs. 2-fluorophenyl (): The latter’s ortho-fluorine may induce conformational changes in biological targets, as seen in kinase inhibitors .
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